molecular formula C14H21NO2 B1464294 {3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol CAS No. 1274717-63-3

{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol

Cat. No.: B1464294
CAS No.: 1274717-63-3
M. Wt: 235.32 g/mol
InChI Key: DNWYISFXDLOBQY-UHFFFAOYSA-N
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Description

{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol is an organic compound that features a pyrrolidine ring attached to a phenyl group through a propoxy linker, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-ol with a phenylmethanol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction with the phenylmethanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring .

Scientific Research Applications

{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group can interact with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine ring and the phenylmethanol moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(3-pyrrolidin-1-ylpropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-12-13-5-3-6-14(11-13)17-10-4-9-15-7-1-2-8-15/h3,5-6,11,16H,1-2,4,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWYISFXDLOBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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